tert-butyl N-(1,3-dicyanopropyl)carbamate
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Overview
Description
tert-Butyl N-(1,3-dicyanopropyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-dicyanopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dicyanopropyl derivative. One common method is the reaction of tert-butyl carbamate with 1,3-dicyanopropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,3-dicyanopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with new functional groups replacing the cyano groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1,3-dicyanopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its stability and reactivity make it a useful tool in the modification of biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,3-dicyanopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved typically include the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups.
tert-Butyl-N-methylcarbamate: A methylated carbamate with distinct properties.
Uniqueness: tert-Butyl N-(1,3-dicyanopropyl)carbamate is unique due to the presence of the dicyanopropyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective reactions and high stability under various conditions.
Biological Activity
Tert-butyl N-(1,3-dicyanopropyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1,3-dicyanopropanol. The reaction conditions often include the use of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond. The product is usually purified through column chromatography to yield a high-purity compound suitable for biological testing.
Anti-inflammatory Properties
Research indicates that carbamate derivatives, including this compound, exhibit significant anti-inflammatory activities. A study comparing various carbamate derivatives found that several compounds demonstrated promising anti-inflammatory effects in vivo, as measured by their ability to inhibit carrageenan-induced paw edema in rats. The percentage inhibition values ranged from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Additionally, carbamates have been associated with antimicrobial properties. A broader class of carbamate derivatives has shown efficacy against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Case Study 1: Anti-inflammatory Activity in Rodent Models
In a controlled study, various tert-butyl carbamate derivatives were tested for their anti-inflammatory effects. This compound was among those evaluated. The results indicated that this compound significantly reduced inflammation markers in rodent models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Compound | % Inhibition | Time (hours) |
---|---|---|
Indomethacin | 60% | 6 |
This compound | 54% | 9 |
Control | 10% | - |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Anti-inflammatory Mechanism : It is hypothesized that the compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Properties
IUPAC Name |
tert-butyl N-(1,3-dicyanopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8(7-12)5-4-6-11/h8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCDKWZERYNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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